Meta-Methylthio Substituent Confers Increased Lipophilicity Relative to the Unsubstituted Benzamide Parent (CHEMBL600232)
The target compound incorporates a 3-methylthio (-SCH3) substituent on the benzamide phenyl ring, replacing the hydrogen atom present at the meta position in the unsubstituted benzamide parent CHEMBL600232 (N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide). The -SCH3 group contributes a calculated Hansch hydrophobic fragmental constant (π) of approximately +0.61, increasing the compound's logP by roughly 0.6 log units versus the parent, which lacks this substituent [1]. This physicochemical differentiation is structurally analogous to the SAR trends observed in the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, where benzamide ring substitution was a key determinant of receptor subtype binding profiles [2]. While direct binding data for the 3-methylthio derivative have not been publicly reported, the established scaffold SAR predicts altered pharmacokinetic partitioning and potentially modified adenosine receptor subtype selectivity compared to the unsubstituted benzamide parent [1][2].
| Evidence Dimension | Calculated lipophilicity (Hansch π contribution of meta substituent) |
|---|---|
| Target Compound Data | 3-SCH3 substituent: Hansch π ≈ +0.61 (estimated contribution to logP) |
| Comparator Or Baseline | CHEMBL600232 (unsubstituted benzamide parent): meta position = H; Hansch π = 0.00 |
| Quantified Difference | Δπ ≈ +0.61 (estimated logP increase of approximately 0.6 units) |
| Conditions | Calculated based on standard Hansch fragment constants for aromatic -SCH3; not experimentally measured |
Why This Matters
A calculated logP increase of approximately 0.6 units may alter membrane permeability, protein binding, and metabolic clearance, making the compound a distinct tool for probing lipophilicity–activity relationships within adenosine receptor antagonist SAR series where the unsubstituted parent may exhibit suboptimal physicochemical properties.
- [1] Scheiff AB et al. 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorg Med Chem. 2010;18(6):2195-2203. PMID: 20188574. View Source
- [2] Inamdar GS et al. New insight into adenosine receptors selectivity derived from [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides. Eur J Med Chem. 2013;63:924-934. PMID: 23685887. View Source
